molecular formula C35H52B2O4 B1587816 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane CAS No. 344782-49-6

2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane

Cat. No.: B1587816
CAS No.: 344782-49-6
M. Wt: 558.4 g/mol
InChI Key: LGBZRFAFRYBGTM-UHFFFAOYSA-N
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Description

2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C35H52B2O4 and its molecular weight is 558.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the boron atoms in the dioxaborinane rings, which can form reversible covalent bonds with the active sites of these enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant genes. Additionally, it can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the rate of glycolysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as transcription factors and enzymes, through its boron atoms. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it inhibits the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that its effects on cellular function can diminish over time due to this degradation. In vitro studies have demonstrated that its stability can be enhanced by storing it under inert conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced antioxidant responses and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, such as the cytoplasm and mitochondria. The compound’s distribution is influenced by its lipophilic nature, which allows it to readily cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to these compartments .

Properties

CAS No.

344782-49-6

Molecular Formula

C35H52B2O4

Molecular Weight

558.4 g/mol

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane

InChI

InChI=1S/C35H52B2O4/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3

InChI Key

LGBZRFAFRYBGTM-UHFFFAOYSA-N

SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5

Canonical SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5

Origin of Product

United States

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